molecular formula C19H19N3OS2 B3017083 (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897475-49-9

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3017083
CAS No.: 897475-49-9
M. Wt: 369.5
InChI Key: VYMNWZBWTNPNAA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring three key structural motifs:

  • 4-Methyl-1,3-benzothiazole: A bicyclic heterocycle with sulfur and nitrogen atoms, known for enhancing lipophilicity and aromatic stacking interactions in bioactive molecules .
  • Piperazine: A flexible six-membered diamine ring that improves solubility and serves as a linker to modulate conformational dynamics .

The E-configuration of the enone bridge ensures planarity, facilitating conjugation and interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-2-6-16-18(14)20-19(25-16)22-11-9-21(10-12-22)17(23)8-7-15-5-3-13-24-15/h2-8,13H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMNWZBWTNPNAA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenone moiety can be reduced to form the corresponding alkane.

    Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the propenone moiety can yield the corresponding saturated compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit antimicrobial properties. For instance, studies have shown that similar benzothiazole-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. A study highlighted the efficacy of benzothiazole derivatives in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives similar to this compound have shown promising results against breast and lung cancer cells by inhibiting specific kinases involved in tumor progression.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one have been explored for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease.

Organic Semiconductors

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Studies suggest that this compound could be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable charge transport properties.

Photovoltaic Devices

Recent advancements in organic photovoltaics have demonstrated that incorporating benzothiazole derivatives can enhance light absorption and improve energy conversion efficiency. The compound's structural characteristics may facilitate better electron mobility, making it a candidate for further exploration in solar energy applications.

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with IC50 values comparable to established antibiotics.
Anticancer PropertiesShowed selective cytotoxicity against lung cancer cell lines with minimal effects on normal cells.
Organic ElectronicsAchieved improved charge mobility in OLED applications compared to traditional materials.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole moiety can bind to DNA or proteins, affecting their function. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing cellular redox states .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Heterocyclic Rings

Benzothiazole vs. Thiazole Derivatives
  • (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (): Replaces benzothiazole with a simpler thiazole ring. Retains antimicrobial and anticancer activities due to sulfur-nitrogen heterocycle interactions.
Fluorinated Benzothiazole Analogues
  • 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (): Fluorine at the 6-position of benzothiazole enhances metabolic stability and electronegativity.

Modifications to the Piperazine Ring

Diazepane-Substituted Analogues
  • (E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ():
    • Replaces piperazine with a seven-membered diazepane ring, reducing conformational flexibility.
    • Sulfonyl group increases polarity but may hinder passive diffusion across biological membranes .
Bulky Aromatic Substituents
  • (E)-1-{4-[Bis(4-bromophenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (): Bis(4-bromophenyl)methyl group introduces significant steric hindrance, likely diminishing binding affinity to compact active sites.

Variations in the Aromatic Moieties

Methoxy-Substituted Analogues
  • (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): Benzodioxole and methoxyphenyl groups enhance electron density, altering the enone’s reactivity. Increased solubility due to methoxy groups but reduced metabolic stability compared to thiophene .
Pyrazole-Chalcone Hybrids
  • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ():
    • Pyrazole ring replaces benzothiazole, offering hydrogen-bonding sites but less aromatic stacking capability.
    • Demonstrated antiplasmodial and anticancer activities, suggesting the target compound may share similar mechanisms .

Structural and Functional Implications

Key Comparative Data

Compound Feature Target Compound Closest Analogues (Evidence ID) Impact on Properties
Heterocycle Core 4-Methylbenzothiazole Thiazole (10), Pyrazole (11) Benzothiazole > thiazole in lipophilicity; pyrazole offers H-bonding but less stacking
Piperazine Modification Unsubstituted piperazine Diazepane (18), Bis(bromophenyl) (14) Piperazine optimizes flexibility; bulky groups hinder binding
Aromatic Substituent Thiophene Methoxyphenyl (12), Bromophenyl (14) Thiophene balances metabolic stability and electronic effects
Electron-Withdrawing Groups None Fluorine (17), Bromine (14) Halogens enhance stability but increase molecular weight

Biological Activity

The compound (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzothiazole moiety linked to a piperazine ring and a thiophene group. Its molecular formula is C15_{15}H16_{16}N2_{2}S, with a molecular weight of 268.36 g/mol.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, benzothiazole derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies on human cancer cell lines demonstrated that it exhibits cytotoxic effects against several types of cancer, including breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3). The IC50_{50} values for these cell lines were found to be in the range of 20–50 µM, indicating moderate to high potency against tumor cells .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The specific mechanisms involve modulation of signaling pathways related to inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Receptor Binding : It has been suggested that this compound could bind to various receptors involved in neurotransmission and cell signaling, potentially influencing pathways associated with pain and inflammation .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including the target compound. They evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and liver cancer cells .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of benzothiazole derivatives. The study demonstrated that compounds structurally similar to our target exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the piperazine-benzothiazole core is prepared by reacting 4-methyl-1,3-benzothiazol-2-amine with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF). The α,β-unsaturated ketone moiety is introduced through a Claisen-Schmidt condensation between the piperazine intermediate and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are essential for confirming the E-configuration of the α,β-unsaturated ketone?

  • Methodological Answer : The E-configuration is confirmed using 1H^1H NMR spectroscopy, where the coupling constant (JJ) between the α and β protons typically ranges between 15–17 Hz, indicative of trans geometry. Additionally, IR spectroscopy can identify the conjugated carbonyl stretch near 1660–1680 cm1^{-1}. Single-crystal X-ray diffraction (SC-XRD) provides definitive proof, with mean C–C bond lengths of ~1.33 Å for the enone system and R factors <0.06 ensuring accuracy .

Q. How is purity assessed post-synthesis?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with deviations <5 ppm .

Advanced Research Questions

Q. How can conflicting crystallographic data from structurally analogous compounds guide structural optimization?

  • Methodological Answer : Comparative analysis of SC-XRD data from derivatives (e.g., R factors, torsion angles) reveals substituent effects on molecular planarity and packing. For example, bulky groups on the benzothiazole ring (e.g., bromine in ) increase dihedral angles between the piperazine and thiophene moieties, potentially reducing bioactivity. Adjusting substituent electronegativity or steric bulk can optimize target interactions .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines for piperazine-benzothiazole derivatives?

  • Methodological Answer : Cell line-specific variability (e.g., MCF-7 vs. HEPG-2 in ) may arise from differences in membrane permeability or metabolic enzymes. Standardize assays using identical conditions (e.g., 5% FBS, 48-h incubation) and validate via dose-response curves (IC50_{50}). Combine with transcriptomic profiling to identify resistance mechanisms (e.g., ABC transporter upregulation) .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking (AutoDock Vina) models interactions with targets like kinase domains. For example, the thiophene moiety’s π-π stacking with tyrosine residues and hydrogen bonding via the ketone oxygen can be simulated. Validate predictions with SPR or ITC binding assays .

Q. What experimental design principles ensure reproducibility in synthesizing enone-piperazine hybrids?

  • Methodological Answer : Adopt a factorial design to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For instance, increasing reaction temperature from 80°C to 100°C in dioxane improves yield by 15% but may promote side reactions (e.g., isomerization). Use in situ FTIR to monitor intermediate formation and DOE software (e.g., Minitab) for statistical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.